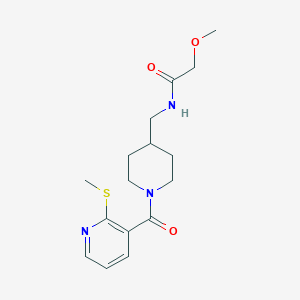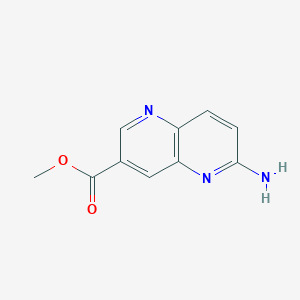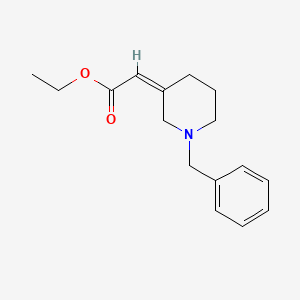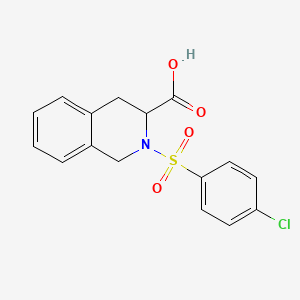
4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids (DNA and RNA) and are involved in many biological processes. The specific structure of this compound suggests potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related pyrimidine compounds has been explored in various studies. For instance, 3-Hydroxy-4-pyrones were used as precursors to synthesize highly substituted azabicyclo[3.2.1]octane moieties, which could be further converted to tropane alkaloids . Another study reported the synthesis of 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine, which was achieved by reacting 2-mercapto-4-methylpyrimidine hydrochloride with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . Additionally, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine was performed using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized using various techniques. For example, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas were characterized by FT-IR, FT-Raman, NMR, X-ray diffraction, mass spectrometry, and elemental analyses . The crystal structures of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their derivatives were also reported, providing insights into the weak hydrogen-bonding interactions present in these compounds .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives has been investigated in various contexts. The study of non-covalent interactions in thiourea derivatives of pyrimidine revealed the presence of hydrogen bonds, van der Waals interactions, and steric effects . The functionalization of 4-methoxypyridopyrimidines via metallation reactions has been described as an efficient process to access new substituted pyridopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structure and space group of a synthesized pyrimidine derivative were determined, which can affect its physical properties and potential applications . The vibrational spectra and NBO analysis of certain pyrimidine derivatives have been studied to understand their intramolecular interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrimidine derivatives, like 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, are synthesized for various applications in chemistry and pharmacology. For instance, Liu Guo-ji (2009) demonstrated a synthesis method for 2,4-dichloro-5-methoxy-pyrimidine, highlighting its role as a new intermediate compound in pyrimidine chemistry, with a high purity level of over 99.5% (Liu Guo-ji, 2009).
Antiviral and Antimicrobial Activities
- Saxena et al. (1988) explored the synthesis of pyrrolo[2,3-d]pyrimidines, demonstrating their potential antiviral activities, specifically against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This indicates the possible use of such compounds in antiviral drug development (Saxena et al., 1988).
- Wilcox and Wain (1982) found that certain 4-alkoxy-2-methylthiopyrrolo[2,3-d] pyrimidines, a class to which this compound could be related, exhibited significant anticytokinin activity. These findings suggest potential applications in biological and agricultural research (Wilcox & Wain, 1982).
Pharmacological Research
- Sharma et al. (2012) studied a related dipeptidyl peptidase IV inhibitor, showcasing how pyrimidine derivatives can play a crucial role in the development of treatments for diseases like type 2 diabetes. This reflects the broader applicability of pyrimidine compounds in pharmacological research (Sharma et al., 2012).
Antifungal Properties
- Jafar et al. (2017) synthesized 4-methoxy-N, N-dimethylpyrimidin-2-amine derivatives and investigated their antifungal effects. This study suggests the potential of pyrimidine derivatives, such as this compound, in developing antifungal agents (Jafar et al., 2017).
Eigenschaften
IUPAC Name |
4-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-8-3-5-11-9(12-8)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVJTCWIVUZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)
![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)
![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)

